molecular formula C16H15N3O2 B1298379 (3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid CAS No. 40783-87-7

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid

Cat. No. B1298379
CAS RN: 40783-87-7
M. Wt: 281.31 g/mol
InChI Key: GIDZNHVCAQXMGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid, also known as BIBAA, is an organic compound that is widely used in scientific research. It has a wide range of applications, from biochemical studies to laboratory experiments. BIBAA is of particular interest due to its unique structure and properties, which allow it to interact with a variety of molecules and substrates.

Scientific Research Applications

Pharmacological Properties The compound and its derivatives have been explored for various pharmacological properties. For instance, certain derivatives demonstrated mucomembranous protective effects and antiulcer activity in animal models, hinting at potential applications in gastrointestinal health (Mathew, Suresh, & Anbazhagan, 2013). Similarly, other derivatives showcased a spectrum of pharmacological effects including analgesic, anxiety-relieving, anticonvulsant, and antidepressive activities, suggesting their potential in managing various central nervous system disorders (Zejc et al., 1989).

Antitumor and Antimetastatic Activities Specific derivatives were found to possess antitumor and antimetastatic activities, as evidenced by studies in mice models, indicating a role in cancer therapeutics. These compounds were observed to work by modulating immune system components, particularly thymocyte activity, and showed synergistic effects when used alongside conventional chemotherapy drugs (Fenichel, Gregory, & Alburn, 1976).

Gastrointestinal and Ulcerative Colitis Treatment Derivatives of the compound were synthesized and evaluated for treating inflammatory bowel diseases like ulcerative colitis. These compounds were compared to known nonsteroidal anti-inflammatory drugs and showed promising results in animal models, indicating potential in gastrointestinal therapeutic applications (Jilani, Shomaf, & Alzoubi, 2013).

Diuretic and Uricosuric Activities Other related compounds have been studied for their diuretic and uricosuric effects, revealing a potential for use in conditions like gout or hypertension. The detailed study of the structure-activity relationship in such compounds can provide insights into more targeted and effective treatments (Hoffman et al., 1981).

Proton Pump Inhibition and Gastric Protection Some benzimidazole derivatives have shown effectiveness in inhibiting proton pump activity, thereby reducing gastric acid secretion and protecting against gastric damages induced by various stressors. This points towards their potential role in managing gastrointestinal disorders (Shon et al., 1998).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of "(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid" .

properties

IUPAC Name

2-(3-benzyl-2-iminobenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-16-18(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)19(16)11-15(20)21/h1-9,17H,10-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDZNHVCAQXMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354745
Record name (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzyl-2-imino-2,3-dihydro-benzoimidazol-1-yl)-acetic acid

CAS RN

40783-87-7
Record name (3-Benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.